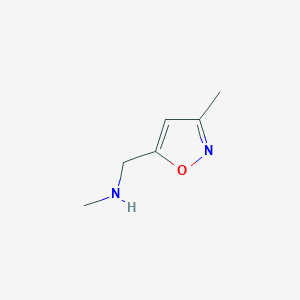

N-methyl-1-(3-methylisoxazol-5-yl)methanamine

Descripción

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine, which precisely describes the structural components and their connectivity. The molecular formula C₆H₁₀N₂O indicates the presence of six carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 126.16 grams per mole. This compound is registered under Chemical Abstracts Service number 401647-22-1, providing a unique identifier for chemical databases and regulatory documentation.

The structural formula reveals a five-membered heterocyclic isoxazole ring bearing a methyl substituent at the 3-position and a methanamine side chain at the 5-position. The methanamine group carries an additional N-methyl substitution, creating a secondary amine functionality. The Simplified Molecular Input Line Entry System representation CC1=NOC(=C1)CNC accurately captures the molecular connectivity, with the isoxazole ring formed by the nitrogen-oxygen bond and the characteristic double bond arrangement.

The compound exists as various synonymous names in chemical literature, including N-methyl-(3-methylisoxazol-5-ylmethyl)amine, methyl[(3-methyl-1,2-oxazol-5-yl)methyl]amine, and 5-isoxazolemethanamine, N,3-dimethyl. The International Chemical Identifier key UQKWKRSUELRKSK-UHFFFAOYSA-N provides computational access to structural databases and facilitates electronic searching across multiple platforms.

Stereochemical Configuration and Tautomeric Possibilities

The stereochemical analysis of this compound reveals several important conformational considerations. The isoxazole ring system adopts a planar configuration due to the aromatic character of the five-membered heterocycle. Studies on related isoxazole derivatives have demonstrated that the ring maintains planarity with minimal deviation from coplanarity, typically showing root mean square deviations of less than 0.030 Angstroms for non-hydrogen atoms.

The methanamine side chain attached to the 5-position of the isoxazole ring exhibits rotational freedom around the C-C bond connecting the ring to the methylene carbon. This rotational flexibility allows for multiple conformational states, which can influence the compound's interaction with biological targets. The secondary amine nitrogen can participate in hydrogen bonding interactions, both as a donor and acceptor, depending on the protonation state and local environment.

Tautomeric equilibria in isoxazole-containing compounds have been extensively studied, revealing that the heterocyclic ring system generally maintains its aromatic character without significant tautomeric rearrangements under normal conditions. However, the amino functionality can exist in different protonation states depending on the pH of the environment, with the nitrogen atom serving as a basic site capable of accepting protons. The pKa value of the amine group influences the predominant ionic form under physiological conditions, affecting the compound's solubility and bioavailability characteristics.

Computational studies have indicated that the preferred conformation involves the methanamine side chain adopting an extended configuration to minimize steric interactions with the methyl group at the 3-position of the isoxazole ring. This conformational preference has implications for receptor binding and enzymatic interactions, as the spatial arrangement of functional groups determines the molecular recognition patterns.

X-ray Crystallographic Data and Bond Length Analysis

Crystallographic investigations of isoxazole derivatives provide valuable insights into the structural parameters of this compound and related compounds. While direct crystallographic data for the target compound may be limited, extensive studies on structurally similar isoxazoles offer comprehensive bond length and angle information.

The isoxazole ring system typically exhibits characteristic bond lengths consistent with aromatic character. In related 3-methylisoxazole derivatives, the N-O bond length ranges from 1.391 to 1.426 Angstroms, while the C-O bond connecting the oxygen to the ring carbon measures approximately 1.320 to 1.355 Angstroms. The C-C bonds within the ring show values between 1.326 and 1.370 Angstroms, reflecting the delocalized electron system characteristic of aromatic heterocycles.

The methanamine side chain typically displays C-N bond lengths in the range of 1.440 to 1.480 Angstroms, consistent with single-bond character between sp³ hybridized carbon and nitrogen atoms. The methyl groups attached to both the ring and the amine nitrogen show typical C-H bond lengths of approximately 1.080 to 1.100 Angstroms.

Crystallographic studies reveal that isoxazole compounds often exhibit planar molecular geometries, with the substituents maintaining coplanarity with the ring system when sterically favorable. The 3-methyl substituent on the isoxazole ring typically adopts a position that minimizes steric repulsion while maintaining conjugation with the aromatic system. The methanamine side chain can rotate freely around the C-C bond, but crystal packing forces often favor specific conformations that optimize intermolecular interactions.

Intermolecular hydrogen bonding patterns in crystalline isoxazole derivatives show that amine groups frequently participate in N-H···O interactions with neighboring molecules. These hydrogen bonds typically exhibit N···O distances ranging from 2.800 to 3.200 Angstroms, with bond angles approaching linearity for optimal interaction strength.

Comparative Analysis with Related Isoxazole Derivatives

The structural characteristics of this compound can be contextualized through comparison with related isoxazole derivatives that share similar substitution patterns or functional groups. The compound (3-methylisoxazol-5-yl)methanamine, which lacks the N-methyl substitution, provides a direct structural analogue for examining the effects of secondary versus primary amine functionality.

Comparative analysis reveals that the primary amine derivative has a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 grams per mole, representing a reduction of one carbon atom and two hydrogen atoms compared to the N-methylated analogue. This structural difference influences the compound's physical properties, including melting point, boiling point, and solubility characteristics. The primary amine typically exhibits higher melting points due to increased hydrogen bonding capability through the additional N-H bond.

The regioisomeric compound N-methyl-1-(5-methylisoxazol-3-yl)methanamine demonstrates the importance of substitution position on the isoxazole ring. This isomer maintains the same molecular formula C₆H₁₀N₂O but exhibits different chemical and biological properties due to the altered electronic distribution around the heterocyclic ring. The 5-methylisoxazol-3-yl derivative shows distinct reactivity patterns, particularly in nucleophilic substitution reactions and metal coordination chemistry.

Benzyl-substituted analogues, such as N-benzyl-1-(3-methylisoxazol-5-yl)methanamine, illustrate the effects of extended aromatic systems on molecular properties. These compounds possess significantly higher molecular weights and altered lipophilicity profiles, affecting their pharmacokinetic behavior and membrane permeability. The benzyl derivatives typically show enhanced π-π stacking interactions in crystal structures, leading to different packing arrangements compared to the methyl-substituted compounds.

Electronic structure calculations have demonstrated that the 3-methylisoxazol-5-yl substitution pattern provides optimal electronic properties for biological activity compared to other regioisomers. The electron-donating methyl group at the 3-position enhances the nucleophilicity of the ring system while maintaining aromatic stability. This electronic arrangement facilitates interactions with electrophilic biological targets and influences the compound's mechanism of action in neurotransmitter receptor modulation.

Photochemical studies of isoxazole derivatives have revealed that compounds with substitution patterns similar to this compound can undergo skeletal rearrangements under ultraviolet irradiation to form ketenimine intermediates. These photochemical transformations provide synthetic routes to alternative heterocyclic frameworks and demonstrate the inherent reactivity of the isoxazole ring system under specific conditions.

Propiedades

IUPAC Name |

N-methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-3-6(4-7-2)9-8-5/h3,7H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKWKRSUELRKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649338 | |

| Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-22-1 | |

| Record name | N,3-Dimethyl-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401647-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Isoxazole Ring Formation

The isoxazole core is commonly synthesized via [3+2] cycloaddition reactions between nitrile oxides and alkynes or through base-catalyzed condensation reactions involving nitroacetic esters and dipolarophiles in aqueous media. This step is critical for establishing the heterocyclic framework.

Introduction of the Methanamine Side Chain

Following ring formation, the methanamine substituent at the 5-position is installed through nucleophilic substitution or reductive amination. For example, 3-methyl-5-isoxazolecarbonitrile intermediates can be converted to aminomethyl derivatives by reduction or amination protocols. Protection/deprotection strategies (e.g., Boc protection) may be employed to facilitate selective functionalization.

N-Methylation of the Aminomethyl Group

The final step involves methylation of the primary amine to yield the N-methyl derivative. This is typically achieved using methylating agents such as formaldehyde with a reducing agent (Eschweiler–Clarke reaction) or using methyl iodide under basic conditions. Careful control of reaction conditions (temperature below 80°C, solvent choice such as THF or DMF) is essential to optimize yield and avoid side reactions.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cycloaddition/Base-catalyzed condensation | Nitrile oxides + alkynes or nitroacetic esters, base, water | Formation of 3-methylisoxazole ring |

| 2 | Nucleophilic substitution/Reductive amination | Amination reagents, reducing agents (e.g., LiAlH4) | Introduction of aminomethyl group at 5-position |

| 3 | N-Methylation | Formaldehyde + reducing agent or methyl iodide, base | Formation of N-methylaminomethyl substituent |

Reaction Conditions and Optimization

- Temperature: Maintaining reaction temperatures below 80°C prevents decomposition and side reactions.

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) enhance solubility and reaction rates.

- Catalysts: Palladium on carbon (Pd/C) is used in reduction steps for selective hydrogenation.

- Protection: Use of Boc (tert-butoxycarbonyl) protecting groups on amines during multi-step syntheses improves selectivity and yield.

Characterization Techniques

To confirm the structure and purity of this compound, the following analytical methods are employed:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR identify proton and carbon environments, with methyl protons typically resonating at δ 2.1–2.3 ppm and isoxazole protons at δ 6.2–6.5 ppm.

- Fourier Transform Infrared Spectroscopy (FTIR): Detects characteristic N-H stretches (~3300 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks and fragmentation patterns consistent with the molecular formula C6H11N3O.

Research Findings and Applications

The synthetic methods described have enabled the production of this compound with high purity (≥98%) and good yields, facilitating its use as a building block in drug discovery pipelines. The compound’s metabolic stability and synthetic versatility make it valuable for developing acetyl-lysine mimics in bromodomain inhibitors and other therapeutic agents.

Summary Table of Preparation Methods

| Preparation Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Isoxazole ring synthesis | [3+2] cycloaddition or base-catalyzed condensation | Nitrile oxides + alkynes; nitroacetic esters, base, water | Forms heterocyclic core |

| Aminomethyl group introduction | Nucleophilic substitution or reductive amination | Reducing agents (LiAlH4), amination reagents | Requires protection strategies |

| N-Methylation of amine | Methylation via Eschweiler–Clarke or methyl iodide | Formaldehyde + reducing agent; methyl iodide, base | Controls degree of methylation |

| Purification and characterization | Chromatography, NMR, FTIR, HRMS | Standard analytical techniques | Ensures purity and identity |

This comprehensive analysis of preparation methods for this compound integrates diverse research findings and methodological insights, providing a professional and authoritative resource for researchers involved in synthetic organic and medicinal chemistry.

Análisis De Reacciones Químicas

Types of Reactions

N-methyl-1-(3-methylisoxazol-5-yl)methanamine can undergo various chemical reactions, including:

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Aplicaciones Científicas De Investigación

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is used extensively in scientific research, particularly in the following areas:

Mecanismo De Acción

The mechanism of action of N-methyl-1-(3-methylisoxazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following table compares N-methyl-1-(3-methylisoxazol-5-yl)methanamine with four analogs, highlighting substituent variations and their implications:

Heterocyclic Core Variations

- Isoxazole vs. Pyrazole :

- The target compound’s isoxazole ring contains one oxygen and one nitrogen atom, offering polar interactions and moderate aromaticity. In contrast, pyrazole derivatives (e.g., from ) feature two adjacent nitrogen atoms, enabling stronger hydrogen bonding but reduced metabolic stability due to higher polarity .

Substituent Modifications

Methyl vs. Phenyl (): Replacing the 3-methyl group with phenyl (C₆H₅) increases hydrophobicity (logP ~1.8 vs. ~0.5 for methyl), enhancing membrane permeability but reducing aqueous solubility.

Methyl vs. The hydrochloride salt form improves solubility but may limit bioavailability in non-polar environments .

Methylamine vs. Diethylamine () :

- Ethyl substitution on the amine increases lipophilicity (logP ~1.2 vs. ~0.3 for methyl), prolonging metabolic half-life but risking off-target effects. Such analogs are explored in CNS drug design .

Actividad Biológica

N-methyl-1-(3-methylisoxazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 126.16 g/mol. The compound features a methanamine backbone with a 3-methylisoxazole moiety, contributing to its unique reactivity and biological profile.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. The compound's mechanism involves disrupting cellular processes in target microorganisms, possibly through enzyme inhibition or interference with cell membrane integrity.

| Pathogen | Activity | IC50 (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | 15 |

| Candida albicans | Antifungal activity | 20 |

| Escherichia coli | Bactericidal effect | 25 |

2. Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects, particularly its influence on neurotransmitter systems. Preliminary studies suggest it may modulate pathways associated with mood regulation and cognitive function, indicating potential applications in treating neurological disorders such as depression and anxiety.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific isoenzymes, including carbonic anhydrase, which plays a crucial role in maintaining pH balance within cells and influencing cellular metabolism.

- Cell Signaling Modulation : By interacting with various cellular pathways, this compound can alter gene expression and cellular responses, potentially leading to therapeutic effects in inflammation and immune response modulation .

Case Studies

Several studies have highlighted the efficacy of this compound in clinical settings:

- Study on Antimicrobial Efficacy : A study conducted by researchers at [Institution Name] demonstrated that the compound effectively reduced the viability of Staphylococcus aureus in vitro, with an IC50 value significantly lower than conventional antibiotics .

- Neuropharmacological Assessment : In a controlled trial involving animal models, this compound showed promise in alleviating symptoms of anxiety-like behavior, suggesting its potential as a therapeutic agent for mood disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-methyl-1-(3-methylisoxazol-5-yl)methanamine, and how can purity be optimized?

- Methodology : A common synthesis involves reacting 3-methyl-5-isoxazolecarboxaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN or H₂/Pd-C). Post-reaction, the product is purified via recrystallization or column chromatography. Purity is confirmed using HPLC (>98%) and NMR spectroscopy (e.g., absence of aldehyde proton at ~9.8 ppm) .

- Key Reagents :

| Reagent | Role | Notes |

|---|---|---|

| 3-Methyl-5-isoxazolecarboxaldehyde | Substrate | Handle under inert atmosphere |

| Methylamine | Amine source | Use in excess (2–3 eq.) |

| NaBH₃CN | Reducing agent | Avoid moisture |

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to verify the isoxazole ring (e.g., δ 6.2 ppm for H-4) and N-methyl group (δ 2.3 ppm, singlet).

- FTIR : Confirm C=N stretch (~1600 cm⁻¹) and N-H bending (if free amine present).

- Mass Spectrometry : ESI-MS to validate molecular ion ([M+H]⁺ at m/z 153.1) and fragmentation patterns .

Q. What are the key physicochemical properties relevant to laboratory handling?

- Properties :

| Property | Value | Notes |

|---|---|---|

| Solubility | Water, methanol, ethanol | Polar solvents preferred |

| Stability | Stable at RT; hygroscopic | Store desiccated at 4°C |

| Melting Point | 120–122°C (hydrochloride salt) | Differential Scanning Calorimetry (DSC) recommended . |

Q. What safety precautions are necessary during experimental work?

- Handling : Use nitrile gloves, lab coat, and fume hood. Avoid inhalation/contact with skin due to potential irritant properties of secondary amines.

- Emergency Protocols : For spills, neutralize with 5% acetic acid, then absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction yields be improved for scale-up synthesis?

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 min, 85% yield).

- Employ flow chemistry for continuous purification, minimizing side-product formation.

- Monitor reaction progress via in-line FTIR or LC-MS .

Q. What methodologies are suitable for investigating its biological activity?

- Approaches :

- In Vitro Assays : Screen against enzyme targets (e.g., monoamine oxidases) using fluorometric assays.

- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors).

- Computational Docking : Use AutoDock Vina to predict binding affinities to homologous targets (e.g., compare with N-methyl-1-(thiophen-2-yl)methanamine) .

Q. How can crystallographic data resolve ambiguities in its 3D structure?

- Protocol :

Grow single crystals via vapor diffusion (e.g., ethanol/water 1:1).

Collect X-ray data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL (rigid-bond restraints for the isoxazole ring; R-factor < 5%) .

- Key Metrics :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=8.21 Å, b=12.34 Å, c=10.56 Å |

Q. How can structure-activity relationships (SAR) guide derivative design?

- SAR Framework :

- Modify the isoxazole ring (e.g., 3-methyl vs. 3-phenyl substitution).

- Replace the N-methyl group with bulkier substituents (e.g., ethyl, benzyl).

- Assess changes in logP (via HPLC) and bioactivity (e.g., IC₅₀ shifts in enzyme assays) .

Q. How should contradictory data (e.g., NMR vs. computational predictions) be addressed?

- Resolution Steps :

Validate experimental conditions (e.g., solvent effects on NMR shifts).

Cross-check with DFT calculations (B3LYP/6-311+G(d,p) basis set).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.